[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-76-8
VCID: VC6274365
InChI: InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H
SMILES: C1=C(C=NC(=N1)CN)C(F)F.Cl
Molecular Formula: C6H8ClF2N3
Molecular Weight: 195.6

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride

CAS No.: 1955547-76-8

Cat. No.: VC6274365

Molecular Formula: C6H8ClF2N3

Molecular Weight: 195.6

* For research use only. Not for human or veterinary use.

[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride - 1955547-76-8

Specification

CAS No. 1955547-76-8
Molecular Formula C6H8ClF2N3
Molecular Weight 195.6
IUPAC Name [5-(difluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H
Standard InChI Key IUVXACNYIMYXTO-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)CN)C(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₆H₈ClF₂N₃, with a molecular weight of 195.6 g/mol . Its structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions—modified by a difluoromethyl (-CF₂H) group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position. The hydrochloride salt form improves crystallinity and handling stability, a common practice in drug development.

Key Structural Attributes:

  • Pyrimidine Core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • Difluoromethyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

  • Methanamine Side Chain: Introduces a primary amine functional group, enabling salt formation or covalent bonding with electrophilic moieties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structure. For example:

  • ¹H NMR: Signals for the methanamine protons appear near δ 3.8–4.2 ppm, while aromatic protons on the pyrimidine ring resonate between δ 7.0–8.5 ppm.

  • ¹⁹F NMR: The difluoromethyl group exhibits a characteristic triplet near δ -110 to -120 ppm due to coupling with adjacent protons .

Synthesis and Scalability

Synthetic Routes

The synthesis of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves multi-step protocols optimized for yield and scalability. A representative pathway, adapted from methods for analogous pyrimidine derivatives, includes:

Step 1: Formation of the Difluoromethylpyrimidine Core

Ethyl vinyl ether reacts with 2,2-difluoroacetic anhydride under acidic conditions to yield (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a key intermediate . Cyclization with guanidine or its derivatives then forms the pyrimidine ring.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), resulting in precipitation of the hydrochloride salt .

Process Optimization

Large-scale synthesis (e.g., kilogram quantities) requires careful control of:

  • Temperature: Maintaining 50–90°C during cyclization and amination steps .

  • Solvent Systems: Dichloromethane and acetic acid are preferred for their compatibility with fluorine-containing intermediates.

  • Workup Procedures: Zinc-mediated reductions and Celite filtration ensure removal of metallic residues .

Table 1: Representative Synthesis Metrics

ParameterConditionsYield (%)
Cyclization Reaction90°C, 15 h, Acetic Acid78
Reductive AminationZn, 25–30°C, 3 h60–72
Salt FormationHCl/EtOH, 0–5°C85–90

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt exhibits moderate solubility in water (≈20 mg/mL at 25°C) due to ionic interactions .

  • Thermal Stability: Decomposition occurs above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 210°C.

Partition Coefficient (LogP)

Experimental logP values for similar difluoromethylpyrimidines range from 1.2–1.8, indicating balanced lipophilicity suitable for membrane permeability.

Biological Activity and Applications

Preclinical Research

In vitro assays with related compounds show:

  • IC₅₀ Values: 10–50 µM against cancer cell lines (e.g., HeLa, MCF-7).

  • Selectivity Ratios: >10-fold preference for bacterial over mammalian cells in antimicrobial screens.

Industrial and Research Status

Patent Landscape

Patent filings (2019–2024) highlight derivatives of this compound in:

  • Anticancer Agents: WO2023012467A1 (pyrimidine-based kinase inhibitors).

  • Herbicides: US20240009912B2 (difluoromethylpyrimidines for crop protection) .

Comparison with Structural Analogs

Table 2: Key Analog Comparisons

CompoundCAS NumberBioactivityLogP
[4-(Difluoromethyl)pyrimidin-2-yl]methanamine HCl1803587-74-7Kinase inhibition1.5
4-(Difluoromethyl)pyridin-2-amine1242129-17-7Antibacterial1.3
5-(Trifluoromethyl)pyrimidin-2-amine874289-34-2Antiviral1.9

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